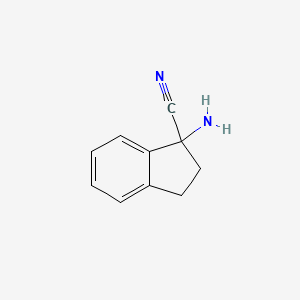
5-Fluoro-7-metil isatin
Descripción general
Descripción
5-Fluoro-7-methyl isatin is a derivative of isatin, a heterocyclic compound with a wide range of applications in medicinal chemistry. Isatin and its derivatives have been extensively studied for their biological activities, including antiviral, antibacterial, and anticancer properties .
Aplicaciones Científicas De Investigación
5-Fluoro-7-methyl isatin has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is used in the development of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
Target of Action
5-Fluoro-7-methyl isatin, also known as 5-Fluoro-7-methylisatin, is a derivative of isatin, a heterocyclic compound. Isatin derivatives have been shown to exhibit broad-spectrum antiviral properties . The primary targets of 5-Fluoro-7-methyl isatin are believed to be enzymes involved in viral replication, such as those found in HIV .
Mode of Action
The mode of action of 5-Fluoro-7-methyl isatin involves the establishment of hydrophobic interactions with the target enzyme . The presence of a fluorine atom and a methyl group in the isatin ring contributes to these interactions . These interactions inhibit the function of the target enzyme, thereby preventing the replication of the virus .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-7-methyl isatin are those involved in viral replication. By inhibiting key enzymes in these pathways, 5-Fluoro-7-methyl isatin disrupts the life cycle of the virus, preventing it from replicating and spreading .
Pharmacokinetics
Studies on similar compounds, such as 5-fluorouracil, suggest that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of the treatment . This involves adjusting the dosage based on the plasma concentration of the drug, which can help to optimize its bioavailability .
Result of Action
The result of the action of 5-Fluoro-7-methyl isatin is the inhibition of viral replication. This can lead to a decrease in the viral load in the body, helping to alleviate the symptoms of the viral infection . In the case of HIV, for example, this can lead to a decrease in the progression of the disease .
Action Environment
The action of 5-Fluoro-7-methyl isatin can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other compounds can influence the efficacy of 5-Fluoro-7-methyl isatin. For instance, certain metal complexes have been shown to enhance the activity of isatin derivatives against certain types of bacteria .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-7-methyl isatin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and c-Met kinase. The compound acts as a reversible inhibitor of MAO, particularly MAO-B, which is involved in the catabolism of neuroamines . Additionally, 5-Fluoro-7-methyl isatin has been shown to inhibit c-Met kinase, an enzyme implicated in cancer progression . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurological disorders and cancer.
Cellular Effects
5-Fluoro-7-methyl isatin exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by causing DNA breakage and chromosome segregation . The compound also influences cell signaling pathways, such as the MAPK/ERK pathway, and affects gene expression related to apoptosis and cell proliferation . Furthermore, 5-Fluoro-7-methyl isatin impacts cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-7-methyl isatin involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of MAO-B, inhibiting its activity and leading to increased levels of dopamine in the brain . Additionally, 5-Fluoro-7-methyl isatin inhibits c-Met kinase by binding to its ATP-binding site, thereby blocking its kinase activity and downstream signaling . These interactions result in the modulation of gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-7-methyl isatin have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 5-Fluoro-7-methyl isatin maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cells . These findings suggest that the compound retains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Fluoro-7-methyl isatin vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective effects by inhibiting MAO-B and increasing dopamine levels . At higher doses, 5-Fluoro-7-methyl isatin can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-Fluoro-7-methyl isatin is involved in several metabolic pathways, interacting with enzymes such as MAO-B and c-Met kinase . The compound’s inhibition of MAO-B affects the catabolism of neuroamines, leading to increased levels of dopamine and other neurotransmitters . Additionally, 5-Fluoro-7-methyl isatin’s inhibition of c-Met kinase impacts metabolic flux and metabolite levels related to cancer progression . These interactions underscore the compound’s potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
Within cells and tissues, 5-Fluoro-7-methyl isatin is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, 5-Fluoro-7-methyl isatin can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its biological effects . These findings suggest that the compound’s transport and distribution are critical for its cellular activity.
Subcellular Localization
The subcellular localization of 5-Fluoro-7-methyl isatin plays a significant role in its activity and function. The compound has been observed to localize in the mitochondria and nucleus, where it interacts with key biomolecules involved in apoptosis and gene expression . Post-translational modifications, such as phosphorylation, may also influence the compound’s targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction, where isatin is treated with fluorinating agents and methylating agents under controlled conditions . For example, the reaction of isatin with fluorine gas or a fluorinating reagent such as N-fluorobenzenesulfonimide in the presence of a catalyst can introduce the fluorine atom at the desired position . Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base .
Industrial Production Methods
Industrial production of 5-Fluoro-7-methyl isatin may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact . Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-7-methyl isatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isatin derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro isatin: Similar structure but lacks the methyl group.
7-Methyl isatin: Similar structure but lacks the fluorine group.
Isatin: The parent compound without any substituents.
Uniqueness
5-Fluoro-7-methyl isatin is unique due to the combined presence of both fluorine and methyl groups, which enhances its biological activity and selectivity compared to its analogs .
Propiedades
IUPAC Name |
5-fluoro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPVTUKUNIWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588417 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-57-1 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



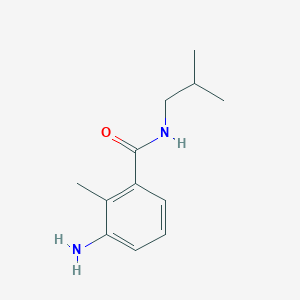

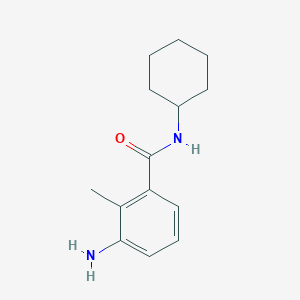
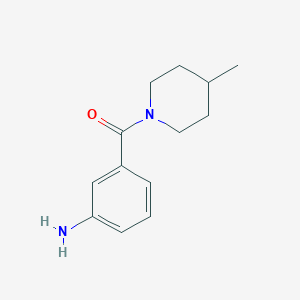
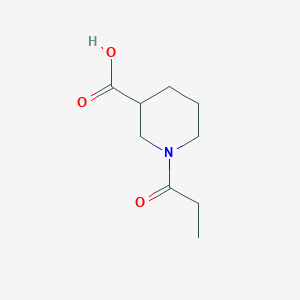

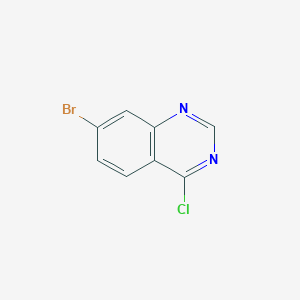
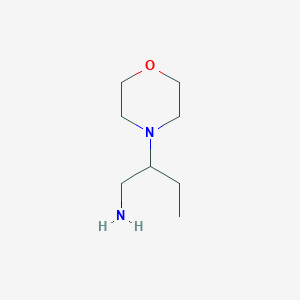
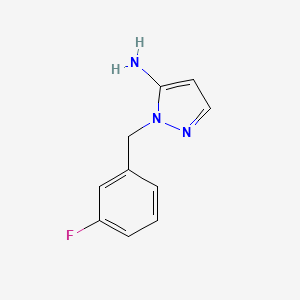
![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
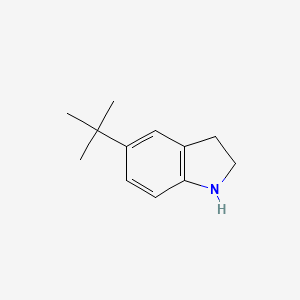
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
